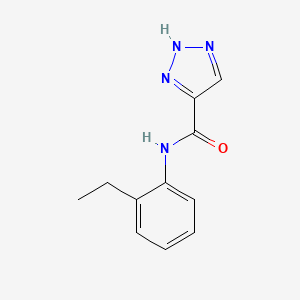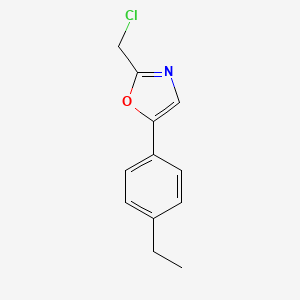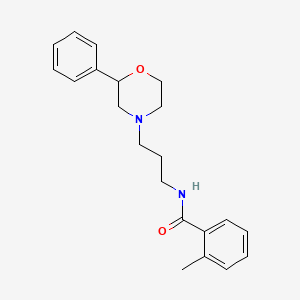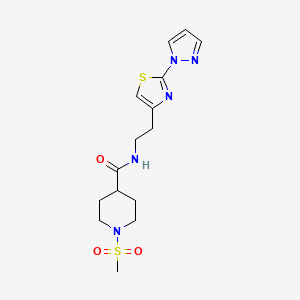
N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole cores have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions starting from readily available materials. For instance, the synthesis of a nitrogen-rich energetic compound with a triazole core was achieved using diaminomaleodinitrile as the starting material in a three-step synthesis . Similarly, another triazole derivative was synthesized through five steps using 4-chlorobenzenamine as the starting material . These examples suggest that the synthesis of "N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide" would likely involve a multi-step process, potentially starting from an ethylphenyl derivative and incorporating the triazole ring through a series of reactions including cyclization and amide formation.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related triazole compound was determined to belong to the triclinic space group with specific unit cell parameters . Another compound's crystal structure was elucidated and found to belong to the monoclinic system . These studies highlight the importance of crystallography in understanding the molecular structure of triazole derivatives, which can influence their physical properties and reactivity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups such as carboxamide. The reactivity can be influenced by the substitution pattern on the triazole ring and the nature of the substituents. Although the specific reactions of "N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide" are not detailed in the provided papers, similar compounds have been shown to possess biological activity, suggesting that they may undergo reactions with biological targets . Additionally, the presence of a carboxamide group could allow for further functionalization or participation in the formation of hydrogen bonds, as seen in other triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as thermal stability, density, and enthalpy of formation, can be measured using techniques like differential scanning calorimetry (DSC) and calculated using computational methods . For instance, the thermal stability of a nitrogen-rich triazole compound was assessed, indicating high decomposition temperatures . The density and enthalpy of formation can also be calculated to predict detonation properties for energetic materials . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.
科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Methodologies : Research has shown various synthetic pathways for creating 1,2,3-triazole derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, a study presented a method for synthesizing arylselanyl-1H-1,2,3-triazole-4-carboxylates, which could potentially be adapted for the synthesis of compounds like N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide, underlining the importance of organocatalytic cycloadditions in constructing functionally rich triazoles (Seus et al., 2012).
Biological Applications
- Antimicrobial Activities : Some 1,2,4-triazole derivatives have been evaluated for their antimicrobial properties, suggesting that similar structures, including N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide, could possess significant biological activities. A study demonstrated the preparation of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity, highlighting the potential of triazole compounds in medicinal chemistry (Fandaklı et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Novel triazole derivatives have been explored as ecological corrosion inhibitors, showcasing the application of such compounds in protecting metals against corrosion. This research underscores the utility of triazole compounds in industrial applications, suggesting that derivatives like N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide could serve similar functions (Nahlé et al., 2021).
Antiviral and Antitumor Activities
- Antiviral and Antitumor Properties : Research on benzamide-based 5-aminopyrazoles and their fused heterocycles, related to the triazole family, has shown remarkable antiavian influenza virus activity. This indicates the broader potential of triazole derivatives in developing antiviral agents (Hebishy et al., 2020). Additionally, triazole compounds have been synthesized with potential antitumor activities, further demonstrating the versatility of this chemical class in therapeutic applications.
特性
IUPAC Name |
N-(2-ethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMGCOZXUHTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2538721.png)

![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)
![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)